molecular formula C23H14Cl2N4O5 B3839361 2,4-Dichloro-6-[[2-[(2,4-dinitronaphthalen-1-yl)amino]phenyl]iminomethyl]phenol

2,4-Dichloro-6-[[2-[(2,4-dinitronaphthalen-1-yl)amino]phenyl]iminomethyl]phenol

Cat. No.: B3839361
M. Wt: 497.3 g/mol
InChI Key: KNXUXUDJXFTOFT-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-[[2-[(2,4-dinitronaphthalen-1-yl)amino]phenyl]iminomethyl]phenol is a complex organic compound characterized by its unique structure, which includes dichloro, dinitro, and phenol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-[[2-[(2,4-dinitronaphthalen-1-yl)amino]phenyl]iminomethyl]phenol typically involves multiple steps, starting with the preparation of intermediate compounds One common route involves the nitration of naphthalene to form 2,4-dinitronaphthalene, followed by its reaction with aniline derivatives to introduce the amino group

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-[[2-[(2,4-dinitronaphthalen-1-yl)amino]phenyl]iminomethyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) can be used for substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols and anilines.

Scientific Research Applications

2,4-Dichloro-6-[[2-[(2,4-dinitronaphthalen-1-yl)amino]phenyl]iminomethyl]phenol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-[[2-[(2,4-dinitronaphthalen-1-yl)amino]phenyl]iminomethyl]phenol involves its interaction with specific molecular targets and pathways. The compound’s phenol group can participate in hydrogen bonding and electron transfer reactions, while the nitro groups can undergo redox reactions. These interactions can affect various biological processes, including enzyme activity and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-6-nitrophenol
  • 2,4-Dichlorophenol
  • 2,4-Dinitrophenol

Uniqueness

Compared to similar compounds, 2,4-Dichloro-6-[[2-[(2,4-dinitronaphthalen-1-yl)amino]phenyl]iminomethyl]phenol is unique due to its combination of dichloro, dinitro, and phenol groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,4-dichloro-6-[[2-[(2,4-dinitronaphthalen-1-yl)amino]phenyl]iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14Cl2N4O5/c24-14-9-13(23(30)17(25)10-14)12-26-18-7-3-4-8-19(18)27-22-16-6-2-1-5-15(16)20(28(31)32)11-21(22)29(33)34/h1-12,27,30H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXUXUDJXFTOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2NC3=CC=CC=C3N=CC4=C(C(=CC(=C4)Cl)Cl)O)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14Cl2N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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